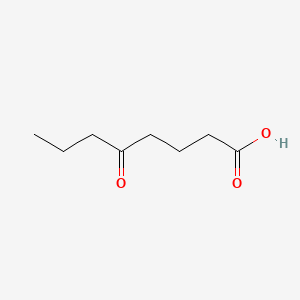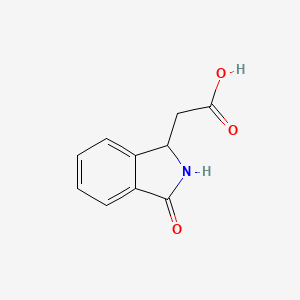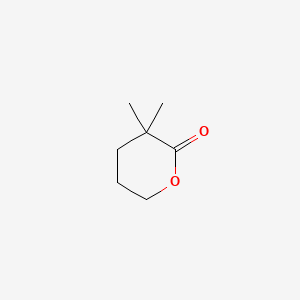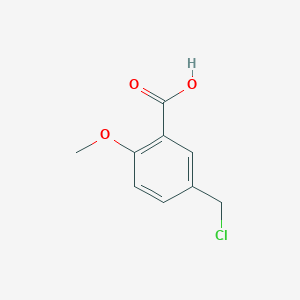
2-Amino-6-chloropyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-6-chloropyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C7H3ClN4 . It is used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through various methods. One such method involves the condensation of malononitrile molecules with thiols and aldehydes, using a pseudo-four-component reaction . Another method uses triethyl orthoesters with malononitrile in the presence of pyridine, followed by treatment with hydrochloric acid .Chemical Reactions Analysis
The chemical reactions involving this compound are quite diverse. For instance, it can be used in the preparation of 2-chloropyridine-3,5-dicarbonitriles . It can also participate in Vilsmeier reactions of tertiary alcohols, Diels–Alder reactions of 3-siloxy-1-aza-1,3-butadienes and 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones with different types of acetylenic compounds .Scientific Research Applications
Alzheimer's and Neuronal Vascular Diseases Treatment
Research has shown the potential of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives as multipotent drugs for treating Alzheimer's and neuronal vascular diseases. Compounds derived from this compound have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are important in the progression of Alzheimer's disease. Additionally, these compounds displayed neuroprotective properties in various tests, highlighting their potential therapeutic value in treating cholinergic dysfunction and oxidative stress-related neuronal diseases (Samadi et al., 2010).
Green Chemistry and Synthesis
This compound derivatives can be synthesized using environmentally friendly methods. A study highlighted a green one-pot method for synthesizing these derivatives efficiently, emphasizing the use of tetrachlorosilane and zinc chloride under solvent-free conditions. This approach not only aligns with green chemistry principles but also simplifies the synthesis process (Elmorsy et al., 2017).
Fluorescence Applications
The solid-state fluorescence properties of 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles, which are derivatives of this compound, have been explored. These compounds exhibited fluorescence in the violet or blue region, suggesting their potential use in materials science and photonic applications (Ershov et al., 2017).
Antimicrobial Properties
2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, derived from this compound, have shown promising antibacterial activities against various strains of Escherichia coli. The structure of these pyridine derivatives significantly impacts their biological activity, offering a potential avenue for developing new antimicrobial drugs (Koszelewski et al., 2021).
Corrosion Inhibition
Studies have also demonstrated the efficacy of certain pyridine derivatives, including this compound derivatives, as corrosion inhibitors for metals like mild steel in acidic environments. This application is particularly significant in industrial settings where corrosion prevention is crucial (Ansari et al., 2015).
Mechanism of Action
Target of Action
It is known that the compound is part of a class of heterocyclic compounds widely used in the synthesis of biologically active compounds .
Mode of Action
It is known that the compound is synthesized using pseudo-four-component reaction (pseudo-4cr) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3cr) condensations of malononitrile with 2-arylidenemalononitrile and s-nucleophiles .
Biochemical Pathways
The compound is part of a class of heterocyclic compounds that are widely used in the synthesis of biologically active compounds .
Result of Action
It is known that the compound is part of a class of heterocyclic compounds that are widely used in the synthesis of biologically active compounds .
Biochemical Analysis
Biochemical Properties
2-Amino-6-chloropyridine-3,5-dicarbonitrile plays a significant role in various biochemical reactions. It has been identified as a modest inhibitor of acetylcholinesterase and butyrylcholinesterase at micromolar concentrations . These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter, and their inhibition can affect neurotransmission. Additionally, this compound interacts with other biomolecules such as proteins and nucleic acids, potentially influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase and butyrylcholinesterase can alter neurotransmitter levels, impacting neuronal cell function . Furthermore, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Additionally, the compound’s interaction with nucleic acids may result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling due to acetylcholinesterase inhibition . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular functions. Threshold effects and dose-response relationships are critical considerations in evaluating the safety and efficacy of this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular energy production and overall metabolic homeostasis . Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its bioavailability and efficacy, as well as its potential toxicity in various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.
properties
IUPAC Name |
2-amino-6-chloropyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTHXARAGRKGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)Cl)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304367 | |
| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51768-01-5 | |
| Record name | 51768-01-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-amino-6-chloropyridine-3,5-dicarbonitrile a valuable starting material in organic synthesis?
A: this compound possesses a unique structure with multiple reactive sites. The presence of the amino group, chlorine atom, and two nitrile groups allows for diverse chemical transformations. This versatility makes it a highly desirable starting material for constructing various heterocyclic compounds []. For instance, it has been successfully employed in synthesizing pyrazolopyridine, pyridopyrimidine, benzodiazepine, and benzothiazipine derivatives [].
Q2: Could you elaborate on specific reactions where this compound has been utilized?
A2: Researchers have successfully used this compound as a key intermediate in several reactions:
- Synthesis of Pyrazolopyridines and Pyridopyrimidines: This compound serves as a precursor in synthesizing novel pyrazolopyridine and pyridopyrimidine derivatives, demonstrating its utility in constructing fused heterocycles with potential biological activities [].
- Preparation of this compound Derivatives: A binary reagent system comprising tetrachlorosilane and zinc chloride facilitates the preparation of diverse this compound derivatives []. This method allows for the introduction of various substituents, expanding the chemical space accessible from this scaffold.
- Synthesis of 4-Acyl-2-amino-6-(arylsulfanyl)pyridine-3,5-dicarbonitriles: Researchers have successfully synthesized a series of 4-acyl-2-amino-6-(arylsulfanyl)pyridine-3,5-dicarbonitriles, further highlighting the versatility of this compound in building complex structures [].
- Pyrrole Ring Annulation: The presence of the 4-acyl group in 4-acylpyridine-3,5-dicarbonitriles, derived from this compound, allows for the annulation of a pyrrole ring in the presence of ammonia []. This reaction exemplifies the potential for further structural modifications and expansion of the molecular diversity accessible from this scaffold.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



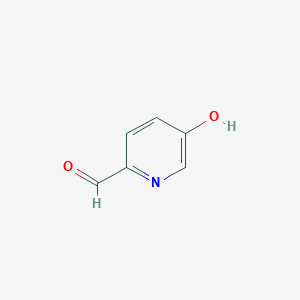
![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)
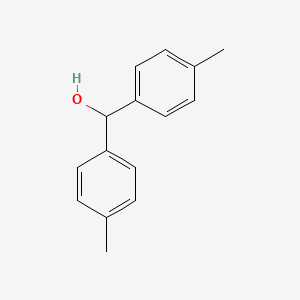
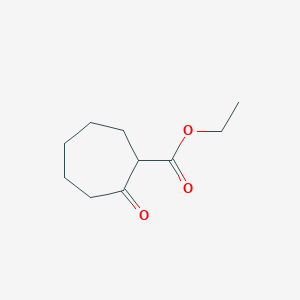
![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)
